ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate
Overview
Description
Ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.12494298 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study by Youssef and Amin (2012) utilized the Biginelli reaction to produce derivatives of ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, which were further processed to yield compounds with potential antioxidant and antimicrobial activities. The microwave-assisted method demonstrated advantages in terms of time reduction and yield improvement. This study highlights the compound's relevance in synthesizing biologically active molecules (M. Youssef & M. A. Amin, 2012).
Synthesis and Spectroscopic Analysis
Begum and Vasundhara (2009) focused on the synthesis of two reduced pyrimidine derivatives, including ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate, detailing their crystal structure analysis. This research contributes to understanding the structural aspects of such compounds, which is essential for their application in various chemical reactions and potential pharmaceutical applications (N. Begum & D. E. Vasundhara, 2009).
Ionic Liquid-Promoted Synthesis and Biological Evaluation
Tiwari et al. (2018) reported the synthesis of novel derivatives using an environmentally friendly ionic liquid-promoted method. These derivatives exhibited significant antimicrobial activity, and their ADMET parameters suggested good oral drug-like properties. This study showcases the compound's utility in developing new antimicrobial agents with potential applications in pharmaceuticals (S. V. Tiwari et al., 2018).
Properties
IUPAC Name |
ethyl 2-[4-(5-acetyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-2-methoxyphenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-5-24-15(22)9-25-13-7-6-12(8-14(13)23-4)17-16(11(3)21)10(2)19-18(26)20-17/h6-8,17H,5,9H2,1-4H3,(H2,19,20,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYJKIVSMWDKMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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